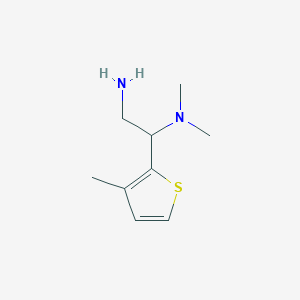

N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is a derivative of ethanediamine, where the nitrogen atoms are substituted with methyl groups and a 3-methyl-2-thienyl moiety. This structure suggests potential for complexation with metals and interesting reactivity due to the presence of the thienyl group, which is a sulfur-containing heterocycle.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine, they do provide insight into the reactivity of related ethanediamine complexes. For instance, the oxidation of bis(1,2-ethanediamine)(sarcosinato)cobalt(III) ion with thionyl chloride in dimethylformamide results in the formation of a N-methylthiooxamato complex . This suggests that similar conditions could potentially be used to synthesize related compounds, including those with N~1~,N~1~-dimethyl substitutions.

Molecular Structure Analysis

The molecular structure of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine is not directly analyzed in the provided papers. However, the structure of related cobalt(III) complexes with ethanediamine ligands has been studied, indicating that these complexes can adopt stereochemically rigid configurations . This implies that the N~1~,N~1~-dimethylated ethanediamine could also form stable complexes with a defined geometry.

Chemical Reactions Analysis

The papers discuss the reactivity of cobalt(III) complexes with ethanediamine ligands. For example, the hydrolysis of [N,N-bis(2-aminoethyl)-1,2-ethanediamine]bis(solvent)cobalt(III) is pH and temperature-dependent, with different rates of reaction observed for different leaving sites . This suggests that the N~1~,N~1~-dimethylated analogue might also exhibit interesting reactivity patterns, particularly in the presence of cobalt(III) and under varying pH and temperature conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N~1~,N~1~-Dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine are not directly reported in the papers. However, the studies on related cobalt(III) complexes provide some context. The pH-dependent hydrolysis of these complexes indicates that the physical and chemical properties of the N~1~,N~1~-dimethylated compound could be influenced by pH, and its solubility and stability might vary with the solvent used . The presence of the thienyl group could also contribute to the compound's electronic properties and its interaction with other chemical species.

properties

IUPAC Name |

N,N-dimethyl-1-(3-methylthiophen-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-7-4-5-12-9(7)8(6-10)11(2)3/h4-5,8H,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHCJTMLKPDFJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)